molecular formula C13H10N2O3 B12419226 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5

Cat. No.: B12419226
M. Wt: 247.26 g/mol
InChI Key: JHDYSXXPQIFFJZ-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 can be synthesized by reacting phenylamine with 2-hydroxybenzoic acid under specific conditions. The reaction typically involves the use of a diazotization process, where phenylamine is first converted to a diazonium salt, which then reacts with 2-hydroxybenzoic acid to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the stability and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 involves its interaction with specific molecular targets. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles, making it useful in studying drug metabolism and distribution. The compound can inhibit certain enzymes or interact with specific receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(phenyldiazenyl)benzoic acid-d5 is unique due to the presence of deuterium, which enhances its stability and makes it particularly useful in analytical and pharmacokinetic studies. The deuterium labeling allows for precise tracking and quantification in various research applications .

Properties

Molecular Formula

C13H10N2O3

Molecular Weight

247.26 g/mol

IUPAC Name

2-hydroxy-5-[(2,3,4,5,6-pentadeuteriophenyl)diazenyl]benzoic acid

InChI

InChI=1S/C13H10N2O3/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9/h1-8,16H,(H,17,18)/i1D,2D,3D,4D,5D

InChI Key

JHDYSXXPQIFFJZ-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=CC(=C(C=C2)O)C(=O)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O

Origin of Product

United States

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